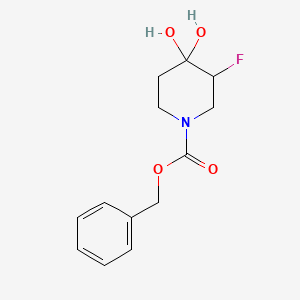

Benzyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate

CAS No.: 2102412-10-0

Cat. No.: VC11661307

Molecular Formula: C13H16FNO4

Molecular Weight: 269.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2102412-10-0 |

|---|---|

| Molecular Formula | C13H16FNO4 |

| Molecular Weight | 269.27 g/mol |

| IUPAC Name | benzyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate |

| Standard InChI | InChI=1S/C13H16FNO4/c14-11-8-15(7-6-13(11,17)18)12(16)19-9-10-4-2-1-3-5-10/h1-5,11,17-18H,6-9H2 |

| Standard InChI Key | KRNXUZSSOHLDKH-UHFFFAOYSA-N |

| SMILES | C1CN(CC(C1(O)O)F)C(=O)OCC2=CC=CC=C2 |

| Canonical SMILES | C1CN(CC(C1(O)O)F)C(=O)OCC2=CC=CC=C2 |

Introduction

Chemical Structure and Stereochemical Considerations

The IUPAC name of the compound, benzyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate, reflects its core piperidine ring substituted at positions 1 (benzyl carboxylate), 3 (fluorine), and 4 (two hydroxyl groups). The presence of two hydroxyl groups at the 4-position introduces significant polarity, while the fluorine atom enhances lipophilicity—a balance critical for membrane permeability in biological systems.

Key Structural Features:

-

Piperidine Ring: A six-membered saturated nitrogen heterocycle providing conformational rigidity.

-

Benzyl Carboxylate: Enhances stability and serves as a protecting group in synthetic routes.

-

Fluorine Substituent: Modulates electronic properties and metabolic stability.

-

4,4-Dihydroxy Groups: Facilitate hydrogen bonding with biological targets or solvents.

A comparison with analogous compounds highlights structural divergences (Table 1).

Table 1: Structural Comparison with Related Compounds

| Compound Name | Molecular Formula | Key Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|

| Benzyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate | C₁₃H₁₆FNO₄ | -F, -OH (×2), benzyl carboxylate | 269.27 |

| Benzyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate | C₁₃H₁₆FNO₃ | -F, -OH, benzyl carboxylate | 253.27 |

| Benzyl 3-fluoro-4-(fluoromethyl)-4-hydroxypiperidine-1-carboxylate | C₁₄H₁₇F₂NO₃ | -F, -CH₂F, -OH, benzyl carboxylate | 285.29 |

Synthetic Routes and Reaction Optimization

The synthesis of benzyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate is inferred from patented methodologies for analogous fluorinated cyclohexane and piperidine derivatives . A multi-step approach is typically employed, emphasizing stereochemical control and functional group compatibility.

Core Reaction Steps

-

Piperidine Functionalization:

-

Starting from a piperidine precursor, fluorine is introduced via nucleophilic fluorination using agents like diethylaminosulfur trifluoride (DAST).

-

Simultaneous protection of the amine group with a benzyl carboxylate moiety ensures regioselectivity.

-

-

Dihydroxy Group Installation:

-

Purification:

Example Protocol (Adapted from ):

-

Step 1: React (R)-piperidine-3-carboxylic acid with dibromohydantoin in dichloromethane at 20–25°C to brominate the 4-position.

-

Step 2: Fluorinate the intermediate using DAST, followed by epoxidation with m-chloroperbenzoic acid (mCPBA).

-

Step 3: Hydrolyze the epoxide under acidic conditions to yield the 4,4-diol.

-

Step 4: Protect the amine with benzyl chloroformate in tetrahydrofuran (THF).

Biological Activity and Mechanistic Insights

While direct pharmacological data for benzyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate are unavailable, its structural analogs exhibit notable biological interactions:

Enzyme Inhibition

-

Fluorinated piperidines often act as inhibitors for enzymes like acetylcholinesterase or kinases, where fluorine’s electronegativity stabilizes transition-state analogs.

-

The 4,4-dihydroxy groups may chelate metal ions in enzyme active sites, enhancing binding affinity.

Industrial and Research Applications

Pharmaceutical Intermediate

-

Serves as a precursor for prodrugs or active pharmaceutical ingredients (APIs) targeting inflammatory or infectious diseases.

Material Science

-

Functionalized piperidines are incorporated into polymers to enhance thermal stability or solubility .

Future Directions

-

Pharmacological Profiling: Screen for antimicrobial, anticancer, or neuroprotective activity.

-

Synthetic Methodology: Develop continuous-flow systems to improve yield and reduce waste .

-

Structure-Activity Relationships (SAR): Explore modifications to the benzyl or dihydroxy groups to optimize target engagement.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume